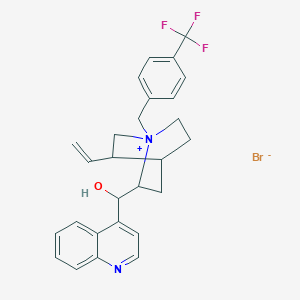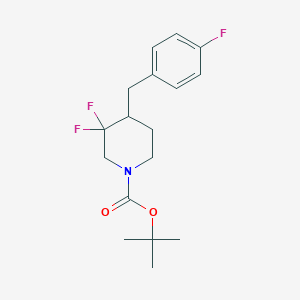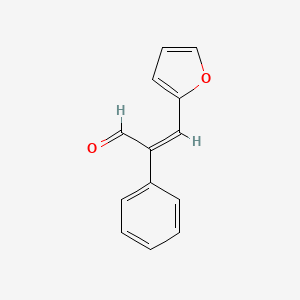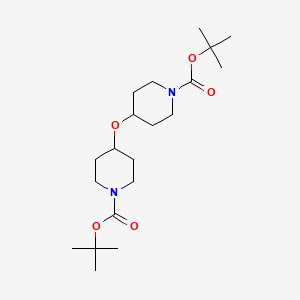
azane;bis(oxoboranyloxy)boranyloxy-oxoboranyloxyborinic acid;octahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium pentaborate octahydrate is an inorganic compound with the chemical formula (NH₄)B₅O₈·8H₂O. It appears as a white crystalline powder and is known for its solubility in water and stability under standard conditions. This compound is primarily used in various industrial applications, including electronics, metallurgy, and flame retardants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ammonium pentaborate octahydrate is typically synthesized through the controlled reaction of ammonia, water, and boric acid. The reaction conditions involve maintaining an alkaline environment to facilitate the formation of the desired product .
Industrial Production Methods:
Carbon Ammonia Method: This method involves heating calcined boron magnesium ore powder with ammonium bicarbonate in a closed reactor. The resulting slurry is filtered, and the filtrate is sent to an ammonia distillation tower to recover excess ammonia.
Decomposition Method: Boric acid is dissolved in water, and ammonia is added to the solution.
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: High temperatures facilitate the oxidation of ammonium pentaborate octahydrate.
Decomposition Conditions: Heating the compound above 110°C results in the loss of water and the release of ammonia.
Major Products Formed:
- Boric Oxide (B₂O₃)
- Ammonia (NH₃)
Applications De Recherche Scientifique
Ammonium pentaborate octahydrate has a wide range of applications in scientific research and industry:
- Electrolytic Capacitors: It is used as a component of electrolyte solutions in the preparation of both wet and dry electrolytic capacitors .
- Flame Retardants: The compound is used as a flame retardant additive in various materials, including polymers and textiles .
- Metallurgy: It serves as a solvent for metallic oxides and is used in welding, soldering, and brazing fluxes .
- Nanomaterials: Ammonium pentaborate octahydrate is utilized in the synthesis of nitrogen-doped zinc oxide particles and the treatment of carbon nanotubes .
Mécanisme D'action
The primary mechanism of action of ammonium pentaborate octahydrate involves its ability to form thin oxide films on metal surfaces, which inhibit corrosion. In flame retardant applications, the compound alters the oxidation reactions during combustion, leading to the formation of a carbon residue that acts as a barrier to further combustion .
Comparaison Avec Des Composés Similaires
- Ammonium Tetraborate
- Ammonium Biborate
- Ammonium Metaborate
Comparison: Ammonium pentaborate octahydrate is unique due to its higher boron content and its ability to form stable crystalline hydrates. This makes it particularly effective in applications requiring high boron concentrations, such as flame retardants and electrolytic capacitors .
Propriétés
IUPAC Name |
azane;bis(oxoboranyloxy)boranyloxy-oxoboranyloxyborinic acid;octahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/B5HO8.H3N.8H2O/c6-1-10-4(9)13-5(11-2-7)12-3-8;;;;;;;;;/h9H;1H3;8*1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTXTQRRPCVVFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(=O)OB(O)OB(OB=O)OB=O.N.O.O.O.O.O.O.O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B5H20NO16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B8112601.png)
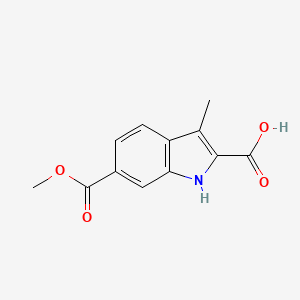
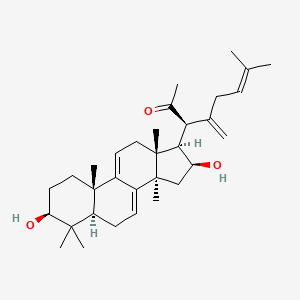
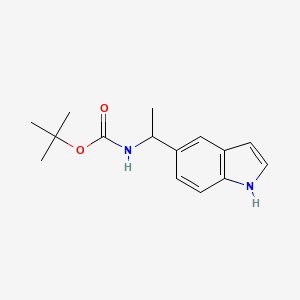
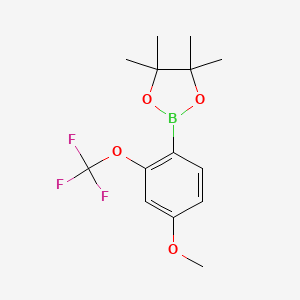
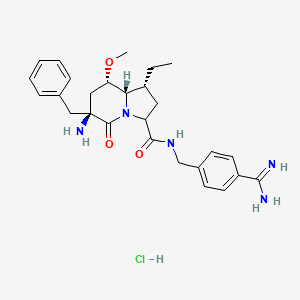

![1,4,5,7-Tetrahydro-pyrrolo[2,3-c]pyridine-2,6-dicarboxylicacid6-tert-butylester2-ethylester](/img/structure/B8112668.png)
![rel-(3aR,7R,7aR)-4-(tert-butoxycarbonyl)octahydrofuro[3,2-b]pyridine-7-carboxylic acid](/img/structure/B8112672.png)
